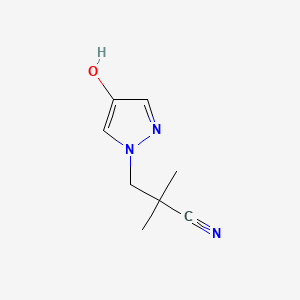
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is an organic compound that features a pyrazole ring substituted with a hydroxy group and a nitrile group attached to a dimethylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile typically involves the reaction of 4-hydroxy-1H-pyrazole with 2,2-dimethylpropanenitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic attack on the nitrile group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, tosylates, or other electrophiles in the presence of a base
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of various substituted pyrazole derivatives
Applications De Recherche Scientifique
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1H-pyrazole: A simpler analog with similar reactivity but lacking the nitrile and dimethylpropane groups.
2,2-Dimethylpropanenitrile: A compound with a similar nitrile group but without the pyrazole ring.
3-(4-Hydroxy-1H-pyrazol-1-yl)propanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is unique due to the combination of the hydroxy-substituted pyrazole ring and the nitrile group attached to a dimethylpropane backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(4-hydroxypyrazol-1-yl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,5-9)6-11-4-7(12)3-10-11/h3-4,12H,6H2,1-2H3 |
Clé InChI |
XTMNEEADNUVUTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=C(C=N1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


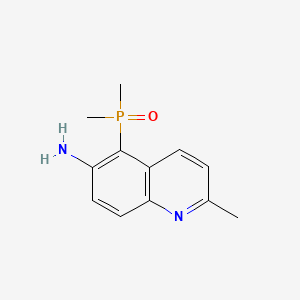
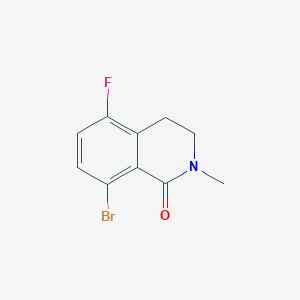
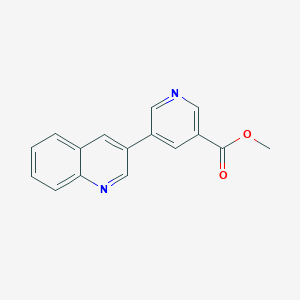
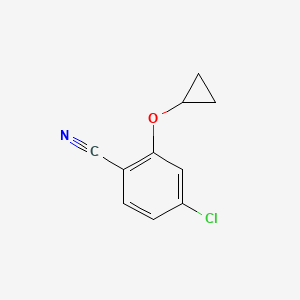
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
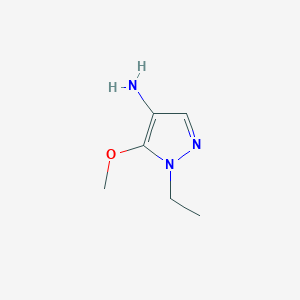
![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)

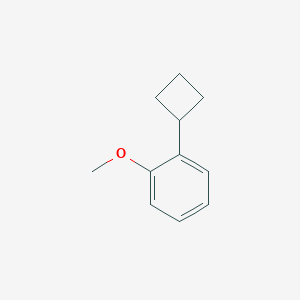
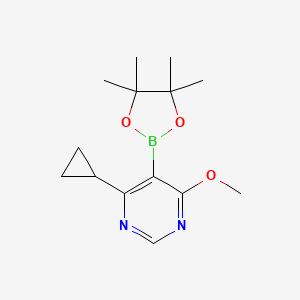


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
